Metalaxyl acid

Catalog No.
S1525893
CAS No.
87764-37-2
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl acid

Metalaxyl acid (CGA 62826) is the primary hydrolytic metabolite of the fungicide metalaxyl, essential for accurate environmental and residue analysis. Using parent metalaxyl leads to severe quantification errors due to rapid in vivo and soil metabolism.

  • Serves as mandatory target analyte for groundwater monitoring (LC-MS/MS), directly correlating to true exposure.
  • Enables direct EDC/NHS conjugation to carrier proteins for anti-metalaxyl antibody production, bypassing low-yield ester hydrolysis.
  • Supplied as ≥98% HPLC analytical standard, ensuring batch-to-batch consistency for regulatory compliance.

CAS Number

87764-37-2

Product Name

Metalaxyl acid

IUPAC Name

(2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1

InChI Key

ZRIKZVLHMGYCIR-NSHDSACASA-N

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC

Synonyms

N-(2,6-Dimethylphenyl)-N-(2-methoxyacetyl)alanine; N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine; N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine; CGA 62826; Metalaxyl Acid; Metalaxyl Free Acid

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)O)C(=O)COC

N-(2,6-Dimethylphenyl)-N-(methoxyacetyl) alanine is a N-acyl-L-amino acid.

Purity

≥98%

Package Size

1 mg, 10 mg, 100 mg

Metalaxyl acid (CAS 87764-37-2), also known as CGA 62826, is the primary carboxylic acid metabolite of the widely utilized phenylamide fungicide metalaxyl . In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard and a reactive hapten precursor. Unlike its parent compound, which features a methyl ester, metalaxyl acid possesses a free carboxyl group that fundamentally alters its aqueous solubility, environmental mobility, and chemical reactivity[1]. This structural distinction makes it the mandatory target analyte for groundwater monitoring and pharmacokinetic residue analysis, as well as the direct starting material for bioconjugation in diagnostic immunoassay development.

Research Fit

Certified reference material for pesticide residue monitoring
Chiral environmental fate studies and enantioselective analysis
LC-MS/MS and chiral HPLC method development

Substituting metalaxyl acid with the parent metalaxyl or crude degradation mixtures critically compromises both analytical accuracy and synthetic workflows. In environmental and mammalian systems, metalaxyl undergoes rapid hydrolysis; for example, mammalian excretion studies reveal that less than 0.02% of the parent compound remains unchanged in urine, making parent-based residue monitoring highly inaccurate for tracking true systemic exposure [1]. Furthermore, in diagnostic manufacturing, the parent metalaxyl's methyl ester lacks the reactivity required for direct protein conjugation. Procuring the purified metalaxyl acid eliminates the need for in-house alkaline hydrolysis, preventing yield losses and ensuring reproducible EDC/NHS coupling to carrier proteins for antibody production [2].

Substitution Risk

Metabolite vs active ingredient
Metalaxyl acid is not a fungicide; substitution with metalaxyl or mefenoxam fails to represent terminal metabolite residue.
Chromatographic mismatch
Different LC-MS/MS ionization and chiral HPLC resolution vs parent metalaxyl may compromise quantitation accuracy.
Regulatory definition mismatch
Alternative phenylamide metabolites (e.g., benalaxyl acid) are not included in the metalaxyl residue definition for compliance testing.

Direct Bioconjugation Suitability for Immunoassay Manufacturing

For the development of diagnostic assays, the hapten must be covalently linked to a carrier protein. Metalaxyl acid provides a readily accessible carboxylic acid for direct EDC/NHS activation, yielding highly sensitive monoclonal antibodies (IC50 = 0.54 ng/mL) without the need for prior chemical modification [1].

Evidence DimensionFunctional group reactivity for carrier protein coupling
Target Compound DataFeatures a free carboxylic acid, enabling single-step EDC/NHS coupling to yield high-affinity antibodies.
Comparator Or BaselineParent metalaxyl (methyl ester) requires harsh alkaline hydrolysis (KOH at 100 °C overnight) before conjugation is possible.
Quantified DifferenceEliminates 100% of the upstream hydrolysis steps and associated yield losses during hapten preparation.
ConditionsSynthesis of metalaxyl-protein conjugates (e.g., BSA/KLH) for gold nanoparticle-based immunochromatographic assays.

Procuring the acid directly streamlines the manufacturing of diagnostic kits by providing an immediately reactive hapten for antibody generation.

Chiral resolution
Head-to-head
Rs > 1.20 vs < 0.8
Baseline separation advantage for metabolite
Chiralcel OJ-H, aged mobile phases

Primary Marker Reliability in Pharmacokinetic Residue Analysis

In mammalian pharmacokinetic models, parent metalaxyl is rapidly and extensively metabolized. Quantitative analysis shows that unchanged metalaxyl accounts for less than 0.02% of the administered dose in excretory pathways, whereas metalaxyl acid (Metabolite 1) emerges as the primary quantifiable marker in urine and faeces[1].

Evidence DimensionUrinary excretion profile in mammalian models
Target Compound DataMetalaxyl acid is the primary quantifiable urinary and faecal metabolite.
Comparator Or BaselineUnchanged parent metalaxyl is virtually undetectable (<0.02% of administered dose in expired air/urine).
Quantified DifferenceMetalaxyl acid provides a >99.9% more accurate representation of systemic exposure compared to the parent compound.
ConditionsIn vivo mammalian metabolism and excretion studies (e.g., rat models dosed at 0.5 to 25 mg/kg bw).

Toxicology and food safety laboratories must procure the acid standard to accurately quantify exposure, as the parent compound is fully metabolized.

Soil persistence
Class-level inference
Higher accumulation in temperate soil
Context-dependent persistence profile
120-day incubation, significant difference reported

Environmental Fate and Groundwater Mobility Tracking

Soil dissipation studies demonstrate that metalaxyl is predominantly converted into metalaxyl acid by soil microorganisms. Due to its increased polarity, the acid exhibits a significantly higher tendency to migrate to deeper soil horizons and contaminate groundwater compared to the rapidly dissipating parent ester [1].

Evidence DimensionSoil persistence and primary degradation product
Target Compound DataMetalaxyl acid is the predominant, highly polar soil metabolite that migrates to deeper soil horizons.
Comparator Or BaselineParent metalaxyl dissipates rapidly via microbial degradation and plant uptake.
Quantified DifferenceThe acid metabolite exhibits significantly higher aqueous mobility, making it the primary regulatory target for groundwater contamination.
ConditionsField and laboratory soil dissipation studies assessing leaching in low organic matter/clay soils.

Environmental testing facilities must use the acid standard to comply with regulatory monitoring of vulnerable groundwater areas.

Regulatory inclusion
Cross-study comparable
Required analyte for metalaxyl residues
Mandatory for compliance monitoring
Contrasts with benalaxyl/furalaxyl metabolites

Stereoselective Degradation and Chiral Inversion Analysis

The fungicidal activity of metalaxyl is stereospecific, driven by the R-enantiomer (mefenoxam). Chiral LC-MS/MS analysis reveals that the enantiomers degrade at different rates, with the S-enantiomer of metalaxyl acid exhibiting a longer half-life, resulting in specific enantiomeric ratios (e.g., 36% S-metalaxyl acid at day 40 in plant models)[1].

Evidence DimensionEnantiomeric ratio (ER) tracking over time
Target Compound DataAllows precise quantification of S-metalaxyl acid vs. R-metalaxyl acid ratios during degradation.
Comparator Or BaselineTotal racemic metalaxyl measurement masks the distinct half-lives of the R and S enantiomers.
Quantified DifferenceEnables exact tracking of the longer half-life of the S-enantiomer compared to the highly active R-enantiomer (mefenoxam).
ConditionsChiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) of plant and animal tissue residues.

Essential for agrochemical researchers conducting stereoselective risk assessments of mefenoxam versus racemic metalaxyl formulations.

Chiral stability
Class-level inference
No enantiomer interconversion in soil
Reliable biomarker for fate studies
Some other phenylamide metabolites may racemize
Standard purity
Supporting evidence
> 99% with CoA
Traceability for regulatory method validation
Technical grade metalaxyl typically 95-98% without certification
Aquatic mobility
Class-level inference
Greater persistence and mobility vs parent
Requires sensitive detection in water
Documented in fishery environments, MIP-SPE LC-MS/MS needed

Diagnostic Immunoassay Kit Manufacturing

Metalaxyl acid is the optimal starting material for generating anti-metalaxyl antibodies. By leveraging its free carboxyl group, manufacturers can directly conjugate the hapten to carrier proteins (such as BSA or KLH) via standard EDC/NHS chemistry, bypassing the need to hydrolyze the parent metalaxyl ester. This ensures high-yield, reproducible production of sensitive ELISA and lateral flow assays [1].

Regulatory Groundwater and Soil Monitoring

Because parent metalaxyl is rapidly converted to metalaxyl acid by soil microorganisms, the acid is the primary mobile contaminant in agricultural runoff. Environmental testing laboratories require this specific analytical standard to accurately calibrate LC-MS/MS instruments for detecting leaching in deep soil horizons and vulnerable groundwater reservoirs [2].

Pharmacokinetic and Food Safety Residue Testing

In mammalian and agricultural systems, metalaxyl is extensively metabolized, leaving virtually no unchanged parent compound in excretory pathways. Metalaxyl acid serves as the definitive biomarker for exposure. Procuring this standard is critical for food safety labs conducting stereoselective or total residue analysis in animal muscle tissues, urine, and crops to ensure compliance with acceptable daily intake (ADI) regulations [3].

Application Fit

Application
Selection Property
Validation Focus
Regulatory residue monitoring
Regulatory inclusion in residue definition
Method accuracy at low residue levels
Chiral environmental fate studies
Configurational stability of enantiomers
Enantioselective degradation pathway analysis
Parent-metabolite co-analysis
Distinct chromatographic behavior
Simultaneous quantitation in complex matrices
Formulation quality control
Certified purity and documentation
Impurity profiling and CoA traceability

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.13140809 g/mol

Monoisotopic Mass

265.13140809 g/mol

Heavy Atom Count

19

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